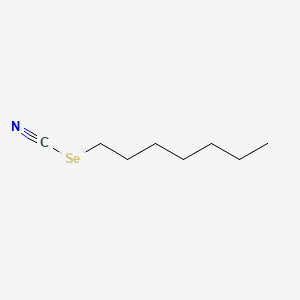

Heptyl selenocyanate

描述

Overview of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry investigates the properties and reactivity of chemical compounds that feature a carbon-to-selenium chemical bond. wikipedia.org These compounds are a significant area of study in modern chemical research due to their unique characteristics and wide-ranging potential applications. ontosight.ai As a member of the group 16 elements (chalcogens), along with oxygen and sulfur, selenium imparts distinct properties to organic molecules. wikipedia.org Organoselenium compounds are found in trace amounts in natural environments like water and soil and are essential for various biological processes. wikipedia.org In the form of selenocysteine (B57510) and selenomethionine, selenium is a vital micronutrient for cellular defense against oxidative damage and proper immune function. wikipedia.org

The field has grown substantially since the discovery of the first organoselenium compound, diethyl selenide, in 1836. wikipedia.org Contemporary research has revealed the versatility of these compounds, which are now integral to organic synthesis and medicinal chemistry. nih.govtandfonline.com In synthesis, organoselenium reagents are used for a variety of transformations, leveraging their unique reactivity. nih.gov Their biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, have made them promising candidates for therapeutic agents. ontosight.ainih.gov This has led to the synthesis and investigation of numerous organoselenium compounds for potential biomedical applications. tandfonline.com

Unique Chemical Properties and Reactivity of the Selenocyanate (B1200272) Moiety

The selenocyanate moiety (–SeCN) is a key functional group in organoselenium chemistry. It consists of a selenium atom bonded to a cyanide group, which is composed of a carbon atom triple-bonded to a nitrogen atom. longdom.org This structure confers unique reactivity upon the molecules that contain it. ontosight.ai Organic selenocyanates (R-SeCN) are known to be highly reactive, participating in chemical reactions such as nucleophilic substitution and addition reactions. longdom.orgontosight.ai

Compared to their sulfur-containing analogs (thiocyanates), selenium compounds are generally more nucleophilic and more acidic. wikipedia.org The carbon-selenium (C-Se) bond is weaker and longer than the corresponding carbon-sulfur (C-S) bond, which influences the reactivity of the molecule. wikipedia.org The selenocyanate group is a versatile precursor in organic synthesis, readily transformed into other important selenium-containing functional groups like diselenides, selenoethers, and selenic acids. nih.gov This versatility makes organic selenocyanates valuable intermediates for constructing more complex organoselenium compounds. longdom.orgbenthamscience.com

Historical Context and Evolution of Selenocyanate Synthesis and Application

The study of selenocyanates dates back to the early 19th century. The first synthesis was reported in 1822 by the Swedish chemist Jöns Jacob Berzelius, whose work established the foundation for research into this class of compounds. ontosight.ai For many years, the primary method for synthesizing organic selenocyanates involved the reaction of a substrate, such as an alkyl or benzyl (B1604629) halide, with potassium selenocyanate (KSeCN). researchgate.netnih.gov This nucleophilic substitution remains a common and effective method. nih.gov

Over the decades, synthetic methodologies have evolved significantly. Researchers have developed various routes to introduce the selenocyanate group, including the reaction of selenenyl halides with cyanide ions or the reaction of selenolates with cyanogen (B1215507) bromide. benthamscience.comresearchgate.net More recent advancements have introduced novel and more efficient methods. These include strategies using in situ generated triselenium dicyanide from inexpensive starting materials like malononitrile (B47326) and selenium dioxide, as well as photocatalytic and electrochemical approaches. nih.govmdpi.commdpi.com The applications of these compounds have also expanded from their initial role as synthetic intermediates to their current status as molecules with significant biological interest, exhibiting properties such as anticancer, antioxidant, and antimicrobial activities. benthamscience.comnih.gov

Rationale for Focused Academic Inquiry into Heptyl Selenocyanate

By studying Heptyl selenocyanate, researchers can gather detailed data on its synthesis, stability, and reactivity, contributing to the broader understanding of organoselenium compounds. This knowledge is crucial for designing new molecules with tailored properties for applications in materials science, organic synthesis, or medicinal chemistry. The biological activity of organoselenium compounds can be highly dependent on the nature of the organic group attached to the selenium atom; therefore, studying a homologous series of alkyl selenocyanates, including the heptyl derivative, allows for a systematic exploration of how chain length affects these biological properties. nih.gov The synthesis and characterization of compounds like Heptyl selenocyanate provide fundamental data points that are essential for the rational design of future functional molecules.

Data Tables

Table 1: Properties of Heptyl Selenocyanate

| Property | Value |

|---|---|

| CAS Number | 220719-20-0 easechem.com |

| Molecular Formula | C₈H₁₅NSe easechem.com |

| Synonyms | Selenocyanic acid, heptyl ester easechem.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Heptyl selenocyanate | C₈H₁₅NSe |

| Diethyl selenide | (C₂H₅)₂Se |

| Selenocysteine | C₃H₇NO₂Se |

| Selenomethionine | C₅H₁₁NO₂Se |

| Potassium selenocyanate | KSeCN |

| Malononitrile | C₃H₂N₂ |

| Selenium dioxide | SeO₂ |

属性

CAS 编号 |

220719-20-0 |

|---|---|

分子式 |

C8H15NSe |

分子量 |

204.18 g/mol |

IUPAC 名称 |

heptyl selenocyanate |

InChI |

InChI=1S/C8H15NSe/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |

InChI 键 |

CTZWWEMIPXYYRA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC[Se]C#N |

产品来源 |

United States |

Synthetic Methodologies for Heptyl Selenocyanate

Direct Cyanoselenation Approaches

Direct cyanoselenation involves the introduction of the selenocyanate (B1200272) group in a single step from a suitable precursor. Among the most common and versatile reagents for this transformation is potassium selenocyanate (KSeCN). semanticscholar.org This method, known as nucleophilic cyanoselenation, is widely employed for the synthesis of a variety of organic selenocyanates. semanticscholar.org

Nucleophilic Substitution Reactions with Potassium Selenocyanate (KSeCN)

Potassium selenocyanate is a readily available and effective selenium source for the synthesis of organoselenium compounds. nih.gov Methodologies employing KSeCN for the synthesis of organic selenocyanates are practical and versatile. nih.gov The selenocyanate anion (SeCN⁻) is a potent nucleophile that can displace a leaving group from a carbon atom, leading to the formation of a carbon-selenium bond. This approach is applicable to a range of substrates, including alkyl and aryl halides, sulfonyl and tosyl derivatives, and diazonium salts. semanticscholar.org

The reaction of potassium selenocyanate with alkyl and aryl halides is a fundamental and widely used method for the preparation of organic selenocyanates. semanticscholar.org This nucleophilic substitution reaction is applicable to a diverse range of substrates, including primary, secondary, and benzylic halides. semanticscholar.orgnih.gov The reaction is typically carried out under mild conditions using a polar aprotic solvent such as acetonitrile (B52724), acetone, or dimethylformamide (DMF). semanticscholar.org

The general mechanism involves the attack of the selenocyanate nucleophile on the electrophilic carbon atom bearing the halogen, resulting in the displacement of the halide ion and the formation of the corresponding alkyl or aryl selenocyanate. For primary alkyl halides, the reaction generally proceeds via an SN2 mechanism.

| Alkyl Bromide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Bromodecane | DMF | 60 | 16 | Not specified |

| Benzyl (B1604629) Bromides | Acetonitrile | Room Temp. | 0.5 - 1 | up to 70 |

Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups in nucleophilic substitution reactions and can be used as alternatives to alkyl halides for the synthesis of selenocyanates. whiterose.ac.uk The reaction with potassium selenocyanate proceeds in a similar fashion to that of alkyl halides, with the selenocyanate ion displacing the sulfonate group.

| Substrate | Leaving Group | Solvent | General Conditions |

|---|---|---|---|

| Alkyl Tosylate | Tosylate | Methanol | Part of a one-pot process for 1,2-dialkyldiselanes |

| Benzyl Tosylate | Tosylate | Acetonitrile | Room Temperature |

Aryl diazonium salts, readily prepared from the diazotization of aromatic amines, are valuable precursors for the synthesis of a wide variety of aromatic compounds, including aryl selenocyanates. wikipedia.orggoogle.com The reaction of an aryl diazonium salt with potassium selenocyanate, often in the presence of a copper catalyst (a variation of the Sandmeyer reaction), provides a reliable method for the introduction of the selenocyanate group onto an aromatic ring. google.com

The reaction proceeds through the displacement of the dinitrogen molecule (N₂) by the selenocyanate anion. This method is particularly useful for synthesizing aryl selenocyanates that are not easily accessible through the direct reaction of aryl halides. The reaction is typically carried out in an aqueous medium. google.com

| Aryl Diazonium Salt Source | Reaction Type | Key Features |

|---|---|---|

| Aromatic Amines | Sandmeyer-type reaction | Involves in-situ generation of the diazonium salt followed by reaction with KSeCN. google.com |

| Diaryliodonium salts | Nucleophilic substitution | An alternative to diazonium salts for the synthesis of aryl selenocyanates. researchgate.net |

The reaction of organosilanes with potassium selenocyanate represents a less common but potential route for the formation of selenocyanates. semanticscholar.org While detailed examples of the direct reaction of simple organosilanes with KSeCN to yield the corresponding selenocyanates are not extensively documented in the provided search results, silyl enol ethers, which are O-silylated enolates, can react with electrophilic selenium reagents. netlify.app However, the direct nucleophilic substitution on a typical organosilane by the selenocyanate anion is not a standard method.

The addition of the selenocyanate group across a carbon-carbon double bond in olefins (alkenes) provides a direct method for the synthesis of β-functionalized alkyl selenocyanates. This reaction, however, often requires the in-situ generation of a more electrophilic selenium species from potassium selenocyanate. The direct addition of KSeCN to simple olefins is not typically observed.

The reaction can be initiated by various reagents, such as transition metal salts, to generate an electrophilic intermediate that is then attacked by the olefin. For instance, the addition of potassium selenocyanate to substituted styrenes can be initiated by transition metal salts like ceric ammonium nitrate (CAN) or copper(II) halides. mdpi.com These reactions can lead to the formation of saturated bis(selenocyanates) or oxo selenocyanates in the presence of oxygen. mdpi.com

| Olefin Substrate | Initiator/Catalyst | Product Type |

|---|---|---|

| Substituted Styrenes | CAN, CuCl₂, CuBr₂ | Saturated bis(selenocyanates) or oxo selenocyanates |

| General Olefins | Not specified | Saturated alkoxy selenocyanates (in alcohol) or halogen selenocyanates (in acetonitrile) |

Cyanoselenation using Other Selenating Agents

While potassium selenocyanate is a common reagent, other selenating agents offer alternative routes to heptyl selenocyanate. These reagents can provide different reactivity profiles and may be advantageous under specific reaction conditions.

Triselenium dicyanide, Se(SeCN)₂, is an effective electrophilic selenocyanating agent. It can be generated in situ from the reaction of selenium dioxide (SeO₂) and malononitrile (B47326) in a suitable solvent like dimethyl sulfoxide (DMSO). This reactive species can then be used for the selenocyanation of various organic substrates. Although a specific example for the synthesis of heptyl selenocyanate using TSD is not extensively detailed in the literature, the general methodology involves the reaction of an appropriate heptyl precursor with the in situ generated TSD. For instance, a heptyl nucleophile could react with TSD to yield heptyl selenocyanate. The reaction conditions for a similar synthesis of other organic selenocyanates involved stirring the substrate with malononitrile and selenium dioxide in DMSO at around 40 °C.

Dicyanodiselenide, (SeCN)₂, also known as selenocyanogen, is another potent electrophilic selenocyanating agent. It can be prepared by the oxidation of selenocyanate anions. The reaction of dicyanodiselenide with a suitable heptyl precursor, such as a heptyl-substituted organometallic compound, would lead to the formation of heptyl selenocyanate. The high reactivity of dicyanodiselenide makes it a useful reagent for introducing the selenocyanate group onto various organic molecules.

Copper(II) diselenocyanate, Cu(SeCN)₂, can also serve as a selenocyanating agent. This reagent can be prepared from the reaction of a copper(II) salt with a selenocyanate salt. The synthesis of heptyl selenocyanate using this reagent would likely involve the reaction of a heptyl halide, such as 1-bromoheptane, with copper diselenocyanate in an appropriate solvent. This method provides an alternative to using alkali metal selenocyanates and may offer advantages in terms of reactivity and selectivity in certain synthetic contexts.

Indirect Cyanoselenation Methodologies

Indirect methods for the synthesis of heptyl selenocyanate involve the formation of an intermediate which then rearranges or is converted to the final product. These multi-step approaches can be valuable for synthesizing specific isomers or when direct cyanoselenation is not feasible.

The synthesis of heptyl selenocyanate can be achieved through the rearrangement of heptyl isoselenocyanate (C₇H₁₅-N=C=Se). Isoselenocyanates are isomers of selenocyanates and can be prepared by various methods, including the reaction of primary amines with carbon diselenide in the presence of a mercury(II) salt, or by the reaction of an isonitrile with elemental selenium. nih.gov Once formed, heptyl isoselenocyanate can undergo rearrangement to the more thermodynamically stable heptyl selenocyanate. This rearrangement can sometimes be facilitated by heat or a catalyst. This indirect route offers a way to synthesize selenocyanates from different starting materials compared to direct cyanoselenation methods.

An alternative indirect synthesis of heptyl selenocyanate involves the use of organometallic reagents, such as a Grignard reagent. In this approach, heptylmagnesium bromide (C₇H₁₅MgBr) would be reacted with elemental selenium to form a heptylselenomagnesium bromide intermediate (C₇H₁₅SeMgBr). This intermediate is then treated with a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN), to yield heptyl selenocyanate. This method allows for the formation of the carbon-selenium bond first, followed by the introduction of the cyanide group, providing a versatile route to the target compound.

Research Findings on the Synthesis of a Long-Chain Alkyl Selenocyanate

While specific data for heptyl selenocyanate is limited, a detailed synthetic procedure for a close structural analog, decyl selenocyanate, from 1-bromodecane and potassium selenocyanate has been reported. This provides valuable insight into the expected reaction conditions and characterization of long-chain alkyl selenocyanates.

Table 1: Synthesis and Characterization of Decyl Selenocyanate

| Parameter | Value |

|---|---|

| Starting Material | 1-Bromodecane |

| Reagent | Potassium Selenocyanate (KSeCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 16 hours |

| ¹H NMR (400 MHz, CDCl₃) δ | 3.0 (t, 2H), 1.8 (q, 2H), 1.37 (q, 2H), 1.2 (m, 12H), 0.8 (t, 3H) |

| ¹³C NMR (CDCl₃) δ | 102.1 (CN), 32.3, 31.8, 31.3, 30.1, 29.9, 29.8, 29.7, 29.5, 29.3, 23.1 |

| ⁷⁷Se NMR (CDCl₃) δ | 206.8 |

Data sourced from a study on the synthesis of decyl selenocyanate. rsc.org

This reaction demonstrates a straightforward nucleophilic substitution where the bromide in 1-bromodecane is displaced by the selenocyanate anion. The reaction conditions of elevated temperature and a polar aprotic solvent like DMF are typical for such SN2 reactions. The provided NMR data confirms the structure of the resulting long-chain alkyl selenocyanate. rsc.org

Advanced and Sustainable Synthetic Strategies

The synthesis of organoselenocyanates, including heptyl selenocyanate, has evolved to incorporate advanced and sustainable methodologies. These strategies aim to improve reaction efficiency, reduce environmental impact, and enhance safety by employing novel activation methods and minimizing the use of hazardous reagents or conditions. Modern approaches include photocatalysis, transition-metal-free protocols, solvent-free and microwave-assisted techniques, and the in situ generation of reactive intermediates.

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of carbon-heteroatom bonds under mild conditions. princeton.edursc.org The synthesis of alkyl selenocyanates can be achieved through photoredox catalysis, which typically involves the generation of an alkyl radical from a suitable precursor, followed by its trapping with a selenocyanate source. researchgate.netresearchgate.net

The general mechanism for the photocatalytic synthesis of heptyl selenocyanate from a heptyl halide (e.g., 1-bromoheptane or 1-iodoheptane) proceeds via a single-electron transfer (SET) process. An organic dye, such as Eosin Y, or a transition-metal complex (e.g., of Iridium or Ruthenium) absorbs visible light and transitions to an excited state. nih.govrsc.orgmdpi.com This excited photocatalyst is a potent reductant and can transfer an electron to the heptyl halide. This reduction leads to the homolytic cleavage of the carbon-halogen bond, generating a heptyl radical and a halide anion. researchgate.netmdpi.com The resulting heptyl radical is then intercepted by a selenocyanate anion (SeCN⁻), typically from a salt like potassium selenocyanate (KSeCN), to form the desired heptyl selenocyanate product. researchgate.net This method avoids the high temperatures often required in traditional radical reactions and offers a green alternative to methods using stoichiometric radical initiators. researchgate.net

| Parameter | Condition | Role | Reference Example |

|---|---|---|---|

| Alkyl Precursor | Alkyl Iodide or Bromide (e.g., 1-Bromoheptane) | Radical Source | researchgate.net |

| Selenocyanate Source | Potassium Selenocyanate (KSeCN) | SeCN Nucleophile/Radical Trap | researchgate.net |

| Photocatalyst | Eosin Y or [Ir(ppy)3] | Visible-Light Absorber and Electron Transfer Agent | nih.govmdpi.com |

| Light Source | Blue LEDs or Compact Fluorescent Lamp (CFL) | Energy Input for Catalyst Excitation | nih.gov |

| Solvent | Acetonitrile (CH3CN) or Dimethylformamide (DMF) | Reaction Medium | researchgate.net |

| Temperature | Room Temperature | Mild Reaction Conditions | beilstein-journals.org |

While many modern cross-coupling reactions rely on transition metals, the synthesis of heptyl selenocyanate can be readily achieved through robust transition-metal-free protocols. rsc.orgnih.gov The most fundamental and widely used method is a classical nucleophilic substitution (SN2) reaction.

In this approach, a heptyl halide, typically 1-bromoheptane or 1-iodoheptane due to their better leaving group ability compared to 1-chloroheptane, is treated with an alkali metal selenocyanate, such as potassium selenocyanate (KSeCN) or sodium selenocyanate (NaSeCN). The reaction is typically conducted in a polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the salt while leaving the selenocyanate anion highly nucleophilic. The selenocyanate ion then displaces the halide ion from the heptyl substrate to yield heptyl selenocyanate. This method is valued for its operational simplicity, high atom economy, and the avoidance of toxic and expensive metal catalysts. organic-chemistry.orgnih.gov

| Parameter | Condition | Purpose | Reference Example |

|---|---|---|---|

| Substrate | 1-Bromoheptane or 1-Iodoheptane | Electrophile | organic-chemistry.org |

| Reagent | Potassium Selenocyanate (KSeCN) | Nucleophile | whiterose.ac.uk |

| Solvent | Acetone, DMF, or DMSO | Facilitates SN2 Reaction | organic-chemistry.org |

| Temperature | Room Temperature to 80 °C | To achieve a reasonable reaction rate | organic-chemistry.org |

| Reaction Time | 1-24 hours | Dependent on substrate and temperature | nih.gov |

In line with the principles of green chemistry, synthetic methods that reduce or eliminate the use of volatile organic solvents are highly desirable. dntb.gov.ua The synthesis of heptyl selenocyanate can be adapted to solvent-free conditions, often utilizing mechanochemistry (ball milling) or microwave irradiation. researchgate.netajrconline.org

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. at.uamdpi.com For the preparation of heptyl selenocyanate, a mixture of a heptyl halide and potassium selenocyanate can be subjected to microwave heating, often in the presence of a minimal amount of a high-dielectric solvent or on a solid support. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. organic-chemistry.org

Solvent-free synthesis can be performed using mechanochemical methods like ball milling. nih.gov In this technique, the solid reactants (heptyl halide adsorbed on a solid support and KSeCN) are placed in a milling vessel with grinding balls. The mechanical energy from milling induces the chemical reaction at the interface of the solid particles. This approach completely avoids bulk solvent, thereby reducing waste and simplifying product work-up.

| Method | Reagents | Conditions | Advantages | Reference Example |

|---|---|---|---|---|

| Microwave-Assisted | 1-Bromoheptane, KSeCN | 50-150 W, 5-30 min | Rapid heating, shorter reaction times, higher yields | ajrconline.orgmdpi.com |

| Solvent-Free (Ball Milling) | 1-Bromoheptane, KSeCN | High-speed milling, 30-60 min | No bulk solvent, reduced waste, simple work-up | nih.gov |

Handling alkali metal selenocyanates can be challenging due to their toxicity and hygroscopicity. A more convenient and safer approach involves the in situ generation of the selenocyanating agent, which is then immediately consumed in the reaction with the substrate. nih.govacs.org

One effective method involves the reaction of elemental selenium powder with an alkali metal cyanide, such as potassium cyanide (KCN), in a suitable solvent like methanol or DMF. whiterose.ac.uk This reaction rapidly and quantitatively generates potassium selenocyanate in situ. Following its formation, a heptyl halide is added to the same reaction vessel, which then undergoes nucleophilic substitution to produce heptyl selenocyanate. This "one-pot" procedure avoids the need to isolate the potentially hazardous KSeCN intermediate. whiterose.ac.uk

Another strategy for the in situ generation of an electrophilic selenocyanating agent involves the reaction of selenium dioxide (SeO₂) with malononitrile. nih.govacs.org This combination forms triselenium dicyanide, which can then react with various nucleophilic substrates. While this method has been primarily applied to activated C-H bonds in heterocycles, the principle of generating a reactive selenocyanate species in situ from stable and less hazardous precursors represents an important direction in sustainable selenium chemistry. acs.orgmdpi.com

| Precursors for SeCN Source | Substrate | Solvent | Key Feature | Reference Example |

|---|---|---|---|---|

| Selenium (Se) + Potassium Cyanide (KCN) | 1-Bromoheptane | Methanol | Generates nucleophilic KSeCN in situ for SN2 reaction. | whiterose.ac.uk |

| Selenium Dioxide (SeO2) + Malononitrile | Activated C-H compounds | DMSO | Generates electrophilic triselenium dicyanide in situ. | nih.govacs.org |

Chemical Reactivity and Transformation Pathways of Heptyl Selenocyanate

Nucleophilic and Electrophilic Reactions of the Selenocyanate (B1200272) Group

The selenocyanate group (R-SeCN) is ambidentate in nature, meaning it possesses two reactive sites, the selenium atom and the nitrile carbon, allowing it to react as both a nucleophile and an electrophile. longdom.org

The carbon-nitrogen triple bond within the selenocyanate group can undergo nucleophilic addition reactions. A notable example of this reactivity is the reaction of organic selenocyanates with sodium azide (B81097) to form selenium-substituted tetrazoles. thieme-connect.com This transformation proceeds via a [3+2] cycloaddition, where the azide anion adds to the nitrile moiety, leading to the formation of a five-membered heterocyclic ring.

Reaction of Organic Selenocyanates with Sodium Azide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Organic Selenocyanate (R-SeCN) | Sodium Azide (NaN3) | Selenium-substituted Tetrazole | [3+2] Cycloaddition |

The selenium atom in heptyl selenocyanate is susceptible to nucleophilic attack, and the cyanide ion can act as a leaving group. This allows for various displacement reactions. For instance, alkaline hydrolysis of alkyl selenocyanates leads to the formation of selenols (R-SeH), which are readily oxidized by air to produce dialkyl diselenides (R-Se-Se-R). thieme-connect.comrsc.org This reaction pathway effectively uses the selenocyanate as a precursor to the corresponding selenol or diselenide. thieme-connect.comrsc.org

The selenolate anion (RSe⁻), generated in situ from the reduction of a selenocyanate, is a potent nucleophile. researcher.lifenih.gov This nucleophilic selenium species can then participate in a variety of intermolecular condensations and substitution reactions, such as aliphatic nucleophilic substitutions and epoxide ring-opening reactions, to form a diverse range of selenium-containing molecules. researcher.lifenih.govconicet.gov.ar

Furthermore, the cyanide moiety can be displaced by other nucleophiles. In copper-catalyzed reactions, for example, the selenocyanate group reacts with terminal alkynes to yield alkynyl selenides, demonstrating a versatile method for forming carbon-selenium bonds. acs.org

Examples of Displacement and Condensation Reactions

| Selenocyanate Reactant | Reagent(s) | Product Type | Description |

|---|---|---|---|

| Alkyl Selenocyanate | Base (e.g., KOH, K3PO4), H2O | Dialkyl Diselenide | Hydrolysis to selenol, followed by aerial oxidation. thieme-connect.comrsc.org |

| Alkyl Selenocyanate | Reducing Agent (e.g., Rongalite), Electrophile | Selenide (R-Se-R') | Generation of a nucleophilic selenolate anion followed by reaction with an electrophile. researcher.lifenih.gov |

| Selenocyanate | Phenylacetylene, CuI, Cs2CO3 | Alkynyl Selenide | Copper-catalyzed displacement of the cyanide group. acs.org |

Radical-Mediated Transformations and Mechanisms

Organoselenium compounds are effective radical precursors due to the relative weakness of the carbon-selenium bond. researchgate.net

The bond between the selenium atom and the heptyl group's carbon can undergo homolytic cleavage under thermal or photolytic conditions, generating a heptyl radical and a selenocyanate radical (•SeCN). researchgate.netwindows.net This process is fundamental to the participation of heptyl selenocyanate in radical reactions. The formation of a carbon-centered radical from the homolytic cleavage of the C-Se bond is a key step that initiates further radical transformations. windows.net Similarly, homolytic cleavage of the Se-CN bond can also occur, yielding a selenyl radical (RSe•) and a cyanide radical. conicet.gov.arnih.gov The generation of these radical species opens pathways for various synthetic applications. researchgate.net

Once formed, the radical species can propagate through radical chain reactions. A well-established example is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, where selenocyanate anions react with aryl halides under photostimulation. conicet.gov.ar Although this involves the selenocyanate anion rather than heptyl selenocyanate directly, it demonstrates the capacity of the selenocyanate moiety to participate in radical chain processes. conicet.gov.ar

The •SeCN radical generated from the oxidation of a selenocyanate salt can also initiate radical pathways. rsc.org For instance, the selenocyanation of certain aromatic compounds is proposed to proceed through a free-radical mechanism rather than a direct electrophilic substitution. rsc.org These radical processes are highly valuable in synthesis, allowing for the formation of complex molecules under mild conditions. researchgate.netrsc.org

Oxidation-Reduction Chemistry of the Selenocyanate Functionality

The selenium atom in heptyl selenocyanate exists in a formal oxidation state of +2 and can be readily oxidized to higher oxidation states or reduced to lower ones. researchgate.net

Reduction: Organic selenocyanates are frequently used as stable, easy-to-handle precursors for nucleophilic selenium species. researchgate.net They can be chemically reduced to the corresponding selenolates (RSe⁻) or, after workup, to selenols (RSeH) and diselenides (R-Se-Se-R). rsc.orgresearchgate.net This transformation makes them valuable "masked selenols." researcher.lifenih.govconicet.gov.ar A variety of reducing agents can achieve this conversion, with different selectivities and compatibilities with other functional groups.

Common Reducing Agents for Organic Selenocyanates

| Reducing Agent | Product(s) | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH4) | Selenol / Diselenide | Common and effective reagent. researchgate.netmdpi.comrsc.org |

| Rongalite (Sodium Hydroxymethanesulfinate) | Diselenide | Works well for alkyl and aryl selenocyanates; compatible with many functional groups. researcher.lifenih.govresearchgate.net |

| Lithium Triethylborohydride (LiEt3BH) | Diselenide | Efficiently forms the diselenide bond under mild conditions. mdpi.comcapes.gov.br |

| DIBAL-H | Diselenide | Efficiently forms the diselenide bond under mild conditions. mdpi.comcapes.gov.br |

Oxidation: The selenium center in heptyl selenocyanate can be oxidized by various oxidizing agents. Treatment with strong oxidants like concentrated nitric acid, hydrogen peroxide, or potassium permanganate (B83412) can convert the selenocyanate into the corresponding seleninic acid (RSeO₂H). rsc.org Milder oxidation of the selenocyanate anion can produce the electrophilic species •SeCN or selenocyanogen, (SeCN)₂, which are useful for electrophilic selenocyanation reactions. rsc.org In environmental or industrial contexts, chemical oxidants can convert selenocyanate into oxidized selenium species like selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻). wikipedia.orggoogle.com

Reduction to Selenols and Selenolates

Organic selenocyanates, including heptyl selenocyanate, can be reduced to form the corresponding selenols (RSeH) and their conjugate bases, selenolates (RSe⁻). wikipedia.org This transformation is a key step in the synthesis of various organoselenium compounds.

Commonly used reducing agents for this purpose include alkali metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride. semanticscholar.org The reaction with sodium borohydride is often carried out in ethanol (B145695) at room temperature. rsc.orgrsc.org For instance, hexyl selenocyanate is efficiently reduced to sodium hexylselenolate with NaBH₄ in ethanol, which upon acidic workup yields hexyl selenol. rsc.org A similar process can be applied to heptyl selenocyanate.

The general reaction can be represented as:

RSeCN + 2e⁻ → RSe⁻ + CN⁻ wikipedia.org

Followed by protonation to yield the selenol:

RSe⁻ + H⁺ → RSeH wikipedia.org

It is important to control the amount of the reducing agent. If an insufficient amount is used, the primary product can be the corresponding diselenide (RSeSeR), which is formed from the oxidation of the intermediate selenol. semanticscholar.org

Table 1: Reduction of Alkyl Selenocyanates

| Reactant | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Hexyl selenocyanate | Sodium borohydride | Ethanol | Hexyl selenol | rsc.org |

| Decyl selenocyanate | Sodium borohydride | Ethanol | Didecyl selenide | rsc.org |

| Organic selenocyanates | Sodium borohydride, Lithium aluminum hydride | - | Selenols/Diselenides | semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Oxidation to Higher Oxidation State Selenium Species

The selenium atom in heptyl selenocyanate exists in the +2 oxidation state and can be oxidized to higher oxidation states, typically forming seleninic acids (RSeO₂H). wikipedia.org More vigorous oxidation can lead to the formation of selenonic acids. sci-hub.se This reactivity is a general characteristic of organic selenocyanates. longdom.org For instance, the oxidation of selenocyanates can yield seleninic acids. wikipedia.org While specific studies on the oxidation of heptyl selenocyanate are not prevalent, the general reactivity of organic selenocyanates suggests that it would undergo similar transformations. wikipedia.orglongdom.org

The oxidation of the selenocyanate anion itself by reagents like bis(trifluoroacetoxy)iodobenzene results in the formation of selenium and cyanate. wikipedia.org The oxidation of organic selenocyanates provides a pathway to selenium compounds with the selenium atom in a higher oxidation state, which are valuable intermediates in organic synthesis. longdom.org

Complexation Chemistry and Coordination Behavior

The selenocyanate group (-SeCN) in heptyl selenocyanate can participate in the formation of coordination complexes with various metals. This behavior is primarily attributed to the properties of the selenocyanate anion (SeCN⁻), which is an ambidentate ligand.

Ligand Properties of the Selenocyanate Anion

The selenocyanate ligand can act as a monodentate ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. researchgate.net As a bridging ligand, it can exhibit end-to-end (μ-1,3) or end-on (μ-1,1) coordination modes. researchgate.net

Formation of Coordination Compounds with Transition Metals (e.g., Palladium)

Studies have shown that alkyl and aryl selenocyanates can react with palladium(II) chloride to form 1:1 complexes with the general formula PdCl₂·RSeCN. kyoto-u.ac.jp In these complexes, it is proposed that the palladium is bonded to the selenium atom. kyoto-u.ac.jp Furthermore, a 1:2 complex of the formula PdCl₂(PhSeCN)₂ has been synthesized from the reaction of phenyl selenocyanate and palladium(II) chloride. kyoto-u.ac.jp The formation of such complexes highlights the ability of the selenocyanate group to act as a ligand, even when part of an organic molecule.

Table 2: Examples of Palladium-Selenocyanate Complexes

| Palladium Precursor | Selenocyanate Source | Complex Formula | Reference |

|---|---|---|---|

| Palladium(II) chloride | n-Hexyl selenocyanate | PdCl₂·(n-C₆H₁₃SeCN) | kyoto-u.ac.jp |

| Palladium(II) chloride | Phenyl selenocyanate | PdCl₂·(PhSeCN) | kyoto-u.ac.jp |

| Palladium(II) chloride | Phenyl selenocyanate | PdCl₂(PhSeCN)₂ | kyoto-u.ac.jp |

| - | Selenocyanate anion | [Pd(SeCN)₄]²⁻ | wikipedia.org |

This table is interactive and can be sorted by clicking on the column headers.

Mechanistic Insights into Metal-Selenocyanate Interactions

The interaction between a metal ion and the selenocyanate ligand is a dynamic process that can lead to different coordination modes and isomers. The ambidentate nature of the SeCN⁻ ligand gives rise to linkage isomerism, where the ligand can be bound through either the selenium (selenocyanato) or the nitrogen (isoselenocyanato) atom. libretexts.org

Infrared (IR) spectroscopy is a key tool for distinguishing between the different coordination modes of the selenocyanate ligand. The frequency of the C≡N stretching vibration (ν(CN)) is sensitive to the mode of coordination. For terminally N-bonded selenocyanates (isoselenocyanates), the ν(CN) band typically appears around 2050 cm⁻¹, while for μ-1,3 bridging selenocyanates, this vibration is observed at higher frequencies, around 2100 cm⁻¹. rsc.org In the case of Se-bonded selenocyanates, the ν(CN) is also found at higher wavenumbers compared to the free ion.

Recent research has also explored the thermal decomposition of ligand-rich selenocyanate complexes as a strategy to synthesize compounds with bridging selenocyanate anions, which are often less favored in solution-based syntheses. rsc.org This method forces the formation of ligand-deficient intermediates, promoting the bridging coordination mode. rsc.org

Spectroscopic and Structural Elucidation Studies of Heptyl Selenocyanate Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the conformational landscape of molecules like heptyl selenocyanate (B1200272).

The selenocyanate (-SeCN) functional group gives rise to distinct vibrational modes that are readily identifiable in IR and Raman spectra. The most characteristic of these are the cyanide (C≡N) and carbon-selenium (C-Se) stretching vibrations.

The C≡N stretching vibration in organic selenocyanates typically appears in a spectral window of approximately 2150-2175 cm⁻¹. For alkyl selenocyanates, this band is generally observed as a strong and sharp peak in the infrared spectrum. For instance, in related benzyl (B1604629) selenocyanate derivatives, the C≡N stretch is reported around 2146 cm⁻¹. The exact position of this band is sensitive to the electronic environment, with electron-withdrawing groups typically causing a shift to higher wavenumbers.

The C-Se stretching vibration is found at lower frequencies, generally in the range of 500-600 cm⁻¹. Studies on various selenocyanate compounds have reported the υ(C-Se) of the Se-C≡N moiety to be in the 519-528 cm⁻¹ region. This vibration is often of weak to medium intensity in the IR spectrum but can sometimes be more prominent in the Raman spectrum.

In addition to these key functional group vibrations, the infrared spectrum of heptyl selenocyanate is expected to show characteristic bands for the heptyl chain. These include C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups in the 2850-2960 cm⁻¹ range, and C-H deformation vibrations between 1370 and 1480 cm⁻¹. Skeletal C-C vibrations for the alkyl chain are expected in the fingerprint region, with a notable absorption around 720-750 cm⁻¹ for -(CH₂)n- chains where n > 3.

Table 1: Predicted Characteristic Vibrational Frequencies for Heptyl Selenocyanate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (CH₃, CH₂) | 2850 - 2960 | Strong |

| C≡N stretch | ~2155 | Strong, Sharp |

| C-H deformation (CH₂, CH₃) | 1370 - 1480 | Medium |

| -(CH₂)n- rock | ~725 | Medium |

Long-chain alkyl compounds like heptyl selenocyanate can exist as a mixture of different rotational isomers (conformers) in the liquid phase due to rotation around the C-C single bonds of the heptyl chain. The most stable conformation is typically the all-trans (anti-periplanar) arrangement, but gauche conformers are also present at room temperature.

Vibrational spectroscopy can be employed to study this conformational isomerism. Certain vibrational modes, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹), are sensitive to the conformation of the alkyl chain. The presence of specific bands can indicate the existence of gauche isomers, while their disappearance or decrease in intensity upon cooling can signify a shift towards the more stable all-trans conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of heptyl selenocyanate, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of heptyl selenocyanate is expected to show distinct signals for the different protons along the heptyl chain. The chemical shifts are influenced by the electronegativity of the adjacent selenium atom. The methylene group directly attached to the selenium atom (-CH₂-SeCN) is expected to be the most downfield shifted signal of the alkyl chain, likely appearing in the range of 3.0-4.0 ppm. The other methylene groups will appear further upfield, with the terminal methyl group being the most shielded and appearing around 0.9 ppm. The signals for the methylene protons will exhibit multiplet patterns due to spin-spin coupling with adjacent protons, typically as triplets or sextets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show separate signals for each of the seven carbon atoms of the heptyl chain and the carbon of the selenocyanate group. The carbon atom of the -SeCN group is expected to appear in the range of 100-110 ppm. The carbon of the methylene group attached to selenium (C1) will be deshielded and is predicted to resonate around 30-40 ppm. The chemical shifts of the other carbons in the heptyl chain will be in the typical aliphatic region, generally between 14 and 32 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Heptyl Selenocyanate

| Position | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | -C H₂-SeCN | ~3.2 (t) | ~35 |

| C2 | -CH₂-C H₂-SeCN | ~1.9 (p) | ~28 |

| C3 | -CH₂-C H₂-CH₂-SeCN | ~1.5 (p) | ~31 |

| C4 | -CH₂-C H₂-CH₂- | ~1.3 (m) | ~29 |

| C5 | -CH₂-C H₂-CH₃ | ~1.3 (m) | ~22 |

| C6 | -C H₂-CH₃ | ~1.3 (m) | ~31 |

| C7 | -C H₃ | ~0.9 (t) | ~14 |

| CN | -SeC N | - | ~105 |

(t = triplet, p = pentet, m = multiplet)

Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for NMR spectroscopy. ⁷⁷Se NMR is highly sensitive to the electronic environment around the selenium atom, with chemical shifts spanning a very wide range (over 3000 ppm). This sensitivity makes it an excellent probe for characterizing the selenium environment in heptyl selenocyanate.

For organic selenocyanates, the ⁷⁷Se chemical shifts are typically found in a characteristic region. Based on data for related alkyl and aryl selenocyanates, the ⁷⁷Se chemical shift for heptyl selenocyanate is expected to be in the range of 250 to 400 ppm relative to dimethyl selenide ((CH₃)₂Se). The precise chemical shift can provide valuable information about the electronic nature of the alkyl group attached to the selenium atom. Computational studies can also be used to predict ⁷⁷Se chemical shifts, which can then be correlated with experimental data to confirm structural assignments.

While 1D NMR provides essential information, complex molecules can suffer from signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons in the heptyl chain. Cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and so on, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. An HSQC spectrum of heptyl selenocyanate would show cross-peaks connecting the proton signal of each methyl and methylene group to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

Theoretical and Computational Investigations on Heptyl Selenocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of heptyl selenocyanate (B1200272). escholarship.org DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized molecules. rsc.org These calculations can fully optimize the molecule's geometry and predict a wide range of properties. nih.gov

DFT calculations are used to determine various electronic properties and reactivity descriptors that quantify the chemical behavior of heptyl selenocyanate. By solving the Kohn-Sham equations, the distribution of electrons within the molecule is determined, allowing for the calculation of global and local reactivity indices. nih.gov These descriptors help predict how the molecule will interact with other chemical species.

Key reactivity descriptors that can be calculated for heptyl selenocyanate include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters provide a quantitative framework for understanding the molecule's reactivity in various chemical environments. nih.gov

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | Energy needed to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (IP + EA) / 2 | Electron-attracting tendency |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmsu.edu The energies and spatial distributions of these orbitals are crucial for predicting the outcomes of chemical reactions. sapub.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in reactions. For heptyl selenocyanate, the HOMO is expected to have significant electron density localized on the selenium atom, reflecting its nucleophilic character.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. In reactions where heptyl selenocyanate acts as an electrophile, the attacking nucleophile would interact with the LUMO. The LUMO is likely centered on the selenium-carbon bond.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Computational methods can precisely calculate the energies of these orbitals and visualize their shapes, providing a clear picture of the molecule's reactive sites. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving heptyl selenocyanate. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures of transient intermediates and transition states. researchgate.net

A key goal of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction pathway and is characterized as a first-order saddle point on the potential energy surface. DFT calculations are widely used to locate the geometry of a TS and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the transition state and reactants are optimized, the activation energy barrier (ΔE‡) for the reaction can be calculated. This energy barrier is the primary determinant of the reaction rate. nih.gov Comparing the calculated energy barriers for different possible pathways allows researchers to predict which mechanism is kinetically favored. For instance, in a nucleophilic substitution reaction involving the selenocyanate group, calculations could determine the energy barriers for different possible attacking positions.

| Computational Step | Objective | Methodology | Key Output |

|---|---|---|---|

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | Energy minimization algorithms (e.g., B3LYP/6-31G*). | Optimized 3D coordinates and electronic energies. |

| Transition State Search | Locate the highest energy point along the reaction path. | Saddle point optimization algorithms (e.g., QST2, Berny). | Transition state geometry and energy. |

| Frequency Calculation | Characterize stationary points and obtain thermodynamic data. | Calculation of second derivatives of energy. | Vibrational frequencies (one imaginary frequency for a TS). |

| Energy Barrier Calculation | Determine the kinetic feasibility of a reaction step. | ΔE‡ = E(TS) - E(Reactants) | Activation energy. |

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. chemrxiv.org This analysis verifies the reaction pathway and can reveal the presence of any short-lived intermediates that might not be intuitively obvious. researchgate.net By plotting the energy as a function of the reaction coordinate, a clear profile of the entire reaction pathway is obtained, providing a comprehensive understanding of the mechanism. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The heptyl chain in heptyl selenocyanate is flexible, allowing the molecule to adopt numerous different spatial arrangements or conformations. researchgate.net Understanding these conformations and their relative energies is crucial, as the molecule's shape can influence its physical properties and reactivity.

Conformational analysis of heptyl selenocyanate can be performed using quantum chemical methods to identify stable conformers (local minima on the potential energy surface) and the energy barriers for rotation around the C-C single bonds. researchgate.net However, for a comprehensive understanding of the molecule's dynamic behavior, Molecular Dynamics (MD) simulations are employed. mdpi.com

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov These simulations provide a detailed picture of the conformational landscape, showing how the molecule flexes, bends, and transitions between different conformations at a given temperature. nih.gov From an MD trajectory, one can analyze:

Torsional angle distributions: To determine the preferred rotational states (e.g., gauche vs. anti) of the alkyl chain.

Conformational lifetimes: To understand how long the molecule resides in a particular shape.

Solvent effects: To see how interactions with solvent molecules influence the conformational preferences.

By simulating the behavior of heptyl selenocyanate, MD provides insights into its flexibility and the dynamic equilibrium between its various conformations.

Energy Landscape Exploration

The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. Exploring this landscape is crucial for identifying stable conformations (local minima) and the transition states that connect them. For a flexible molecule like heptyl selenocyanate, with its seven-carbon alkyl chain, a complex energy landscape with numerous conformers is expected.

Computational methods, particularly quantum chemical calculations, are used to map this landscape. researchgate.netnih.govresearchgate.net The process involves geometry optimization to locate energy minima, which represent the most stable arrangements of the atoms. The heptyl chain can adopt various gauche and anti arrangements around its C-C single bonds, each corresponding to a different conformer with a distinct energy. The global minimum is the most stable conformer, which the molecule is most likely to adopt at low temperatures.

By calculating the energies of these different conformers, a relative stability profile can be constructed. For instance, calculations on simpler alkyl chains show that all-anti (zigzag) conformations are typically lowest in energy, but gauche conformations are often close in energy and significantly populated at room temperature. The energy barriers for rotation around the C-C and C-Se bonds determine the rate of interconversion between these conformers.

Table 1: Representative Conformational Energy Data for a Short-Chain Alkyl Selenocyanate (e.g., Propyl Selenocyanate)

This table presents hypothetical but representative data based on typical energy differences found in computational studies of short-chain alkyl compounds to illustrate the concept.

| Conformer Description | Dihedral Angles (C-C-C-Se) | Relative Energy (kJ/mol) |

| anti-anti | ~180° | 0.00 (Reference) |

| anti-gauche | ~60° | 3.5 |

| gauche-gauche | ~60°, ~60° | 7.2 |

Dynamic Behavior in Solution and Interfacial Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.commdpi.com An MD simulation calculates the trajectory of every atom in a system over time by solving Newton's equations of motion, providing a virtual microscope to observe molecular motions and interactions.

In a solution environment, MD simulations of heptyl selenocyanate would reveal how the molecule interacts with solvent molecules. The simulations can characterize the solvation shell, predict diffusion coefficients, and observe the conformational dynamics of the flexible heptyl chain as it constantly transitions between different conformers. The polarity of the selenocyanate (-SeCN) group would lead to specific interactions with polar solvents, while the nonpolar alkyl chain would favor interactions with nonpolar media.

The behavior of alkyl selenocyanates at interfaces is also of significant interest. Studies on the self-assembly of octyl selenocyanate (a closely related molecule) on gold surfaces have shown that these molecules can form highly ordered self-assembled monolayers (SAMs). mdpi.com MD simulations can help elucidate the driving forces for this ordering, such as the strong interaction between selenium and gold atoms and the van der Waals interactions between adjacent alkyl chains. mdpi.com These simulations model how the molecules arrange themselves on the surface, including their tilt angle and packing density. mdpi.com

Spectroscopic Parameter Prediction from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting spectroscopic parameters, which can be used to interpret and validate experimental spectra. acs.orgnih.govsciforum.net

For heptyl selenocyanate, DFT calculations can predict key spectroscopic data:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the normal modes of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to molecular motions, such as the characteristic C≡N stretch of the nitrile group and the C-Se stretch, as well as various C-H bending and stretching modes of the alkyl chain. A review of various organic selenocyanates has highlighted the utility of IR and other spectroscopic methods for characterization. benthamscience.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can accurately predict NMR chemical shifts (¹³C, ¹H, and ⁷⁷Se) and spin-spin coupling constants. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Comparing predicted chemical shifts with experimental data is a powerful method for confirming molecular structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Alkyl Selenocyanate (Methyl Selenocyanate)

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

| IR: ν(C≡N) stretch (cm⁻¹) | ~2150 cm⁻¹ | ~2155 cm⁻¹ |

| ¹³C NMR: δ(Se-C H₃) (ppm) | ~5 ppm | ~4.5 ppm |

| ¹³C NMR: δ(-SC N) (ppm) | ~102 ppm | ~103 ppm |

| ⁷⁷Se NMR: δ(CH₃Se CN) (ppm) | ~135 ppm | ~130 ppm |

These computational tools provide deep insights into the molecular world of heptyl selenocyanate, from its preferred shapes and dynamic movements to its spectroscopic signatures, guiding both fundamental understanding and practical applications. hun-ren.hu

Applications of Heptyl Selenocyanate in Advanced Chemical Synthesis and Materials Science

Heptyl Selenocyanate (B1200272) as a Versatile Synthetic Precursor and Intermediatenih.govmdpi.comlongdom.org

Heptyl selenocyanate is a foundational building block for synthesizing a variety of selenium-containing molecules. nih.gov The selenocyanate functional group (R-SeCN) can be readily converted into other functionalities, establishing it as a versatile precursor for compounds with potential pharmaceutical applications, including those with antitumor and antimicrobial activities. nih.govmdpi.com Its utility extends to the synthesis of diverse organoselenium scaffolds, such as selenides and diselenides. mdpi.com

Heptyl selenocyanate is an effective precursor for various organoselenides, including selenoethers (alkyl selenides) and alkynyl selenides.

Selenoethers: The conversion of alkyl selenocyanates into selenoethers can be achieved through reaction with primary alcohols and tributylphosphine (B147548) (Bu₃P). mdpi.comnih.gov This transformation highlights the role of the selenocyanate as an intermediate that can be readily functionalized.

Alkynyl Selenides: Alkyl selenocyanates can be transformed into alkynyl selenides. For example, treatment of a selenocyanate with an appropriate alkyne, such as 4-chlorophenylacetylene, in the presence of a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) (ACN), yields the corresponding alkynyl selenide. mdpi.com

Table 1: Synthesis of Organoselenides from Alkyl Selenocyanates

| Product Type | Reactant(s) | Reagents/Conditions | General Reaction |

| Selenoether | Primary Alcohol | Bu₃P | R-SeCN + R'-OH → R-Se-R' |

| Alkynyl Selenide | Terminal Alkyne | CuI, Cs₂CO₃, ACN | R-SeCN + R'-C≡CH → R-Se-C≡C-R' |

The selenocyanate group in heptyl selenocyanate can be transformed into other selenium-based functional groups like selenoesters and selones. While direct conversion pathways are part of the broader reactivity of selenocyanates, they often serve as precursors to selenols, which are then converted. However, the umpolung-inducing ability of the selenocyanate group can be harnessed for direct conversions. mdpi.comnih.gov For instance, treatment of an alkyl selenocyanate with potassium tert-butoxide (KOtBu) can lead to its oxidation to form selones. mdpi.comnih.gov

Heptyl selenocyanate is a valuable precursor for the synthesis of heptyl trifluoromethylselenide (Heptyl-SeCF₃). This transformation is significant as the trifluoromethylseleno- group is of increasing interest in medicinal and materials chemistry. The reaction is typically achieved by treating the alkyl selenocyanate with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com This method provides a direct route to introduce the -SeCF₃ moiety. mdpi.com

Table 2: Synthesis of Trifluoromethylselenides

| Starting Material | Reagents | Product |

| Alkyl Selenocyanate (R-SeCN) | TMSCF₃, CsF or TBAF | Alkyl Trifluoromethylselenide (R-SeCF₃) |

The selenocyanate group is instrumental in the synthesis of various selenium-containing heterocycles. nih.gov Alkyl selenocyanates can be utilized in cyclization and annulation reactions to build complex ring systems. mdpi.com For example, derivatives of alkyl selenocyanates can undergo palladium-catalyzed annulation reactions to prepare benzo[b]selenophenes. mdpi.com In other strategies, intermediates generated from selenocyanates, such as selenolates, can react in situ to form functionalized heterocycles like 2,3-dihydro-1,4-thiaselenins. mdpi.com

The cyano group of a selenocyanate can function as a protecting group for a selenol (R-SeH). mdpi.comnih.gov This application is crucial in multi-step syntheses where the highly reactive selenol functionality needs to be masked. nih.gov The literature on selenium protection is less extensive than that for its sulfur analogue, making the selenocyanate group a noteworthy option. nih.gov Deprotection to regenerate the free selenol from an alkyl selenocyanate like heptyl selenocyanate is typically accomplished via reduction, for example, using sodium borohydride (B1222165). mdpi.com

Table 3: Selenocyanate as a Protecting Group for Selenols

| Protection Step | Deprotection Reagent | Result |

| R-SeH → R-SeCN | Sodium Borohydride (for alkyl selenocyanates) | R-SeCN → R-SeH |

Regioselective and Stereoselective Transformations Facilitated by Selenocyanate

Selenocyanates are key reagents in reactions that require high levels of regioselectivity and stereoselectivity. mdpi.com A regioselective reaction favors the formation of one constitutional isomer over another, while a stereoselective reaction favors the formation of one stereoisomer. masterorganicchemistry.com

A prominent example is the nucleophilic addition of selenium-centered nucleophiles, generated from potassium selenocyanate, to activated triple bonds, such as those in alkyl propiolates. mdpi.com This reaction proceeds in a highly regio- and stereoselective manner. mdpi.com The addition occurs as an anti-addition to the triple bond, resulting exclusively in the formation of vinyl selenides with a (Z)-configuration. mdpi.com The regioselectivity is dictated by the carbonyl group of the propiolate, which stabilizes the negative charge on the adjacent carbon atom in the reaction intermediate. mdpi.com This control over both the position of addition (regioselectivity) and the resulting geometry (stereoselectivity) makes selenocyanate-mediated reactions powerful tools in organic synthesis. mdpi.com

Role in Catalysis and Organocatalysis

The selenium atom in heptyl selenocyanate is characterized by an anisotropic distribution of electron density, leading to regions of positive electrostatic potential known as sigma-holes (σ-holes). This feature is central to its ability to engage in specific non-covalent interactions, particularly chalcogen bonding, which can be harnessed in catalysis.

Chalcogen Bonding in Anion Recognition and Activation

Chalcogen bonding is a non-covalent interaction where a Group 16 element, such as selenium, acts as an electrophilic center (a chalcogen bond donor) and interacts with a Lewis base, like an anion. researchgate.net In organic selenocyanates (R-SeCN), the selenium atom possesses two σ-holes: a stronger one along the axis of the R-Se bond and a weaker one opposite the Se-CN bond. rsc.org These electrophilic regions can form directional bonds with anions, making selenocyanates effective as neutral receptors for anion recognition and potential activators in organocatalysis. researchgate.netresearchgate.net

The strength of this interaction is significant, with calculations showing that the positive electrostatic potential on the selenium atom can be substantial. This makes organic selenocyanates potent chalcogen bond donors, capable of chelating halide anions. acs.org For instance, studies on aromatic bis(selenocyanatomethyl)benzenes have demonstrated their ability to bind chloride and bromide ions both in solution and in the solid state, forming complex polymeric networks. acs.org This principle of anion binding via chalcogen bonding is fundamental to the potential use of molecules like heptyl selenocyanate in developing new organocatalysts where the activation of an anionic substrate or intermediate is a key step. researchgate.netacs.org The interaction can be compared to other significant bond donors used in materials science, as shown by electrostatic potential calculations.

| Compound | Vs,max (kcal mol–1) | Interaction Type |

|---|---|---|

| Benzyl (B1604629) selenocyanate | 36.4 | Chalcogen Bond |

| 1,2-bis(selenocyanatomethyl)benzene | 50.0 | Chalcogen Bond (Chelating) |

| Hexafluorobenzene-Iodine | 35.7 | Halogen Bond |

Ligand Design in Metal-Catalyzed Reactions

While organoselenium compounds are widely used as ligands in metal-catalyzed reactions, the application of alkyl selenocyanates like heptyl selenocyanate is a more recent and evolving area. rsc.org Traditionally, selenium ligands coordinate to metal centers through the selenium atom's lone pairs, influencing the metal's electronic properties and steric environment to control catalytic activity and selectivity.

However, recent research has established alkyl selenocyanates as bifunctional reagents, particularly in photoredox catalysis. acs.orgacs.org In these applications, the C–SeCN bond is strategically cleaved. This allows for the simultaneous transfer of an alkyl group and the selenocyanate moiety to a substrate, such as an olefin. acs.orgresearchgate.net This differs from the traditional role of a ligand, which typically remains coordinated to the metal center throughout the catalytic cycle. This reagent-based approach provides an efficient, atom-economic method for producing more complex organoselenocyanates from simple starting materials. acs.org

Applications in Functional Materials Development

The unique electronic and chemical properties of the selenocyanate group make it a valuable component in the design of advanced functional materials, from semiconductors to energy storage devices.

Precursor for Selenium-Containing Semiconductors and Photovoltaic Devices

The synthesis of high-quality semiconductor nanoparticles, such as quantum dots, requires carefully designed molecular precursors that decompose cleanly at specific temperatures to yield the desired elements. While various organoselenium compounds are explored for this purpose, the most common are dialkylselenides and dialkyldiselenides, which serve as sources of selenium for AIIBVI type semiconductor nanoparticles. rsc.org

Alkyl selenocyanates like heptyl selenocyanate represent a potential, though less conventional, class of precursors. Their utility would depend on the controlled thermal decomposition to release selenium for incorporation into a growing nanocrystal lattice. The advantage of using such molecular precursors lies in their potential for lower-temperature, non-injection synthesis methods, which are more amenable to industrial-scale production than highly air-sensitive precursors like phosphine-based reagents. rsc.org The long alkyl chain of heptyl selenocyanate could also aid in solubility in organic solvents used during the synthesis and help passivate the surface of the resulting nanoparticles.

Components in Redox-Active Electrolytes for Electrochemical Capacitors

Electrochemical capacitors, or supercapacitors, are high-power energy storage devices. Their performance can be significantly enhanced by using redox-active electrolytes, which add faradaic (pseudocapacitive) charge storage to the standard electrical double-layer capacitance. The selenocyanate anion (SeCN⁻), not the neutral organic molecule heptyl selenocyanate, has been identified as a highly effective redox-active species for this purpose. researchgate.net

Aqueous electrolytes containing potassium selenocyanate (KSeCN) have been shown to greatly improve capacitor performance. researchgate.net The SeCN⁻ anion undergoes a reversible redox reaction at the positive electrode, contributing significant pseudocapacitance. researchgate.net Capacitors using a 2 mol·L⁻¹ KSeCN electrolyte have demonstrated high capacitance, stable performance over thousands of cycles, and an enhanced operational voltage window. researchgate.net The performance of these systems is comparable to other pseudohalide-based electrolytes.

| Parameter | Value | Conditions |

|---|---|---|

| Specific Capacitance | 43 F·g⁻¹ | 0.5 A·g⁻¹ |

| Maximum Voltage | 1.4 V | 1 A·g⁻¹ |

| Cycle Stability | 9,000 cycles | 90% capacitance retention |

| Active Species | Selenocyanate anion (SeCN⁻) |

While heptyl selenocyanate itself is not the active component in these electrolytes, its chemistry is foundational to the selenocyanate group that provides the redox activity.

Advanced Analytical Methodologies for Heptyl Selenocyanate Research

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. adarshcollege.in The separation is based on the differential partitioning of components between a mobile phase, which carries the mixture, and a stationary phase, which remains fixed. adarshcollege.inkau.edu.sa This differential migration allows for the effective separation of individual compounds from a complex matrix. kau.edu.sa

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is exceptionally well-suited for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions. moravek.com For a compound like heptyl selenocyanate (B1200272), which is a non-polar molecule, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. whitman.edu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. whitman.edu

The purity of a heptyl selenocyanate sample can be assessed by developing a method that separates the main compound from any unreacted starting materials, by-products, or degradation products. moravek.com The area of the peak corresponding to heptyl selenocyanate in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment. wikipedia.org For reaction monitoring, small aliquots can be taken from the reaction mixture over time and analyzed by HPLC to track the consumption of reactants and the formation of the product. adarshcollege.in The selection of high-purity solvents is critical to avoid interfering peaks and ensure accurate, reproducible results. phenomenex.comactylislab.com

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm | Standard for non-polar to moderately polar analytes. kau.edu.sa |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile (B52724)/Water | Acetonitrile is a common organic modifier in RP-HPLC. phenomenex.com A gradient can optimize separation for complex mixtures. whitman.edu |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. rotachrom.com |

| Detection | UV Detector at 220 nm | The selenocyanate functional group is expected to have UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. edqm.eu |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. americanpeptidesociety.org Heptyl selenocyanate, as a moderately sized organic molecule, may be sufficiently volatile and thermally stable for direct GC analysis. In this approach, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. americanpeptidesociety.org

However, a more common and robust strategy for analyzing selenocyanate (SeCN⁻) involves derivatization to form a more volatile and stable compound prior to GC analysis. canada.cacanada.ca For instance, research on aqueous selenocyanate has demonstrated its conversion to volatile ethylselenocyanate (EtSeCN) by reaction with triethyloxonium (B8711484) tetrafluoroborate. canada.ca A similar derivatization approach could be applied in research involving heptyl selenocyanate, especially when analyzing it in complex matrices. This step increases volatility and often improves chromatographic behavior. americanpeptidesociety.org The choice of GC column is critical, with non-polar phases like poly(dimethyl siloxane) being suitable for such analyses. sigmaaldrich.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques couple a separation method with a detection method, most notably mass spectrometry, to provide a greater depth of analytical information. mdpi.com This combination allows for the separation of mixture components followed by their structural identification. wikipedia.org

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive analytical method for identifying different substances within a test sample. rjptonline.org As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. mdpi.com

For heptyl selenocyanate research, GC-MS is invaluable for confirming the identity of the synthesized product by matching its mass spectrum with the expected fragmentation pattern. It is also highly effective for identifying impurities and by-products in a reaction mixture. mdpi.com Studies on other selenocyanate species have successfully used GC-MS for their determination. For example, a method for analyzing selenocyanate in mining wastewater involved derivatization followed by GC-MS analysis, demonstrating the technique's sensitivity and selectivity. canada.canih.gov The characteristic isotopic pattern of selenium provides a distinct signature in the mass spectrum, aiding in the confident identification of selenium-containing compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| GC Column | DB-5 or similar (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film | A versatile, non-polar column suitable for a wide range of organic compounds. rjptonline.org |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas commonly used in GC-MS. americanpeptidesociety.org |

| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | A temperature ramp ensures the separation of compounds with different boiling points. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. mdpi.com |

| Mass Analyzer | Quadrupole | Commonly used mass analyzer providing good resolution and sensitivity. |

| Scan Range | 40-450 m/z | Covers the expected mass range for the parent ion and fragments of heptyl selenocyanate. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of mass spectrometry. wikipedia.org This technique is particularly crucial for the analysis of compounds that are non-volatile or thermally labile, making them unsuitable for GC-MS. thermofisher.com In the context of heptyl selenocyanate research, LC-MS would be the method of choice for identifying non-volatile degradation products, reaction intermediates, or potential metabolites in biological studies. wikipedia.org

The LC separates the components of the mixture, which are then introduced into the MS ion source for analysis. thermofisher.com LC-MS methods have been extensively developed for the speciation of various selenium compounds in complex samples like dietary supplements and biological tissues. nih.govnih.gov For instance, LC-MS/MS (tandem mass spectrometry) has been used to identify and quantify species like seleno-l-methionine and methyl-seleno-l-cysteine. nih.gov A similar approach could be employed to characterize potential transformation products of heptyl selenocyanate, providing crucial insights into its chemical and biological pathways.

Electrochemical Characterization Techniques